(R)-2-methylmorpholine hydrochloride

Sterol Biosynthesis Inhibition Chiral Agrochemicals Enantioselective Toxicology

(R)-2-methylmorpholine hydrochloride (CAS 168038-14-0) is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine, a chiral secondary amine heterocycle with a six-membered ring containing both oxygen and nitrogen atoms. The compound possesses a single stereocenter at the C-2 position adjacent to the oxygen, which defines its absolute (R)-configuration and fundamentally impacts its utility as a chiral building block in asymmetric synthesis.

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 168038-14-0
Cat. No. B591777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methylmorpholine hydrochloride
CAS168038-14-0
Synonyms(2R)-2-Methyl-morpholine Hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESCC1CNCCO1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyPJYFXNZOOMGPIL-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-methylmorpholine hydrochloride (CAS 168038-14-0): Chiral Morpholine Building Block Procurement Guide


(R)-2-methylmorpholine hydrochloride (CAS 168038-14-0) is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine, a chiral secondary amine heterocycle with a six-membered ring containing both oxygen and nitrogen atoms [1]. The compound possesses a single stereocenter at the C-2 position adjacent to the oxygen, which defines its absolute (R)-configuration and fundamentally impacts its utility as a chiral building block in asymmetric synthesis [2]. This compound is supplied as a solid hydrochloride salt, typically at purities ≥97% as verified by HPLC [3], and is primarily employed in medicinal chemistry programs where stereochemical integrity at the morpholine ring is critical for target engagement and pharmacological outcome .

Why Racemic or (S)-2-methylmorpholine Cannot Substitute (R)-2-methylmorpholine hydrochloride in Chiral Synthesis


Generic substitution of (R)-2-methylmorpholine hydrochloride with its racemate or (S)-enantiomer is not permissible in stereospecific applications. In medicinal chemistry, the absolute configuration of the morpholine ring directly dictates binding affinity and selectivity profiles; as demonstrated in mTOR inhibitor programs, chiral morpholines yield enantiomers with significantly divergent potency and selectivity profiles [1]. Furthermore, the (R)-enantiomer is specifically required as a reactant in stereodefined synthetic routes to bioactive compounds, including hedgehog pathway modulators, where the stereochemistry of the morpholine fragment is essential for the final drug's biological activity . The use of the racemic mixture would introduce an enantiomeric impurity that either fails to engage the target or produces an undesired pharmacological response, thereby invalidating structure-activity relationship (SAR) analyses and compromising regulatory compliance for active pharmaceutical ingredient (API) intermediates [2].

Quantitative Differentiation Evidence for (R)-2-methylmorpholine hydrochloride Against Its Comparators


Enantiomer-Dependent Sterol Metabolism Inhibition in Wheat: (R)- vs (S)-2-Methylmorpholine Moiety

In a study of fenpropimorph enantiomers—which contain the 2-methylmorpholine core—the (2R)-2-methyl enantiomer and (2S)-2-methyl enantiomer produced markedly different sterol profiles in treated wheat caryopses. The ratio of Δ8-sterols to cyclopropyl sterols was highly dependent on the configuration of the 2-methyl substituent: the (2S)-enantiomer predominantly induced accumulation of cyclopropyl sterols, whereas the (2R)-enantiomer led to a very abundant accumulation of Δ8-sterols [1]. This demonstrates that the stereochemistry at the C-2 position of the methylmorpholine ring fundamentally alters the biochemical outcome of sterol biosynthesis inhibition.

Sterol Biosynthesis Inhibition Chiral Agrochemicals Enantioselective Toxicology

Enantiomeric Impact on mTOR Kinase Inhibitor Potency and Selectivity

In the development of pyrazolopyrimidine-based mTOR inhibitors, replacement of the morpholine hinge-binding group with chiral methyl-substituted morpholines led to enantiomeric differentiation. While the reference morpholine-containing compound (1) exhibited a PI3KR/mTOR selectivity ratio of approximately 217, the incorporation of racemic 2-methylmorpholine (4(R/S)) into analogues 16–18 resulted in reduced mTOR potency and varying selectivity profiles. The study explicitly states that 'chiral morpholines gave inhibitors whose enantiomers had different selectivity and potency profiles' [1]. For 3-methylmorpholine analogues where individual enantiomers were tested, the (R)- and (S)-enantiomers showed up to 5-fold differences in mTOR IC50 values (e.g., compound 22 with morpholine 1: mTOR IC50 = 0.17 nM; compound 21 with (R)-3-methylmorpholine: mTOR IC50 = 0.87 nM; compound with (S)-3-methylmorpholine: mTOR IC50 = 1.8 nM) [1]. This class-level evidence strongly supports the expectation that (R)-2-methylmorpholine and (S)-2-methylmorpholine would similarly produce non-equivalent pharmacological outcomes.

mTOR Kinase Inhibition Cancer Therapeutics Chiral SAR

Synthetic Utility as a Chiral Building Block in the Preparation of a Hedgehog Pathway Modulator

(R)-2-Methylmorpholine hydrochloride is documented as a specific reactant in the preparation of a naphthyridine derivative that functions as a hedgehog protein modulator. The synthesis involves an aryl amination reaction of a naphthyridine halide with the (R)-2-methylmorpholine moiety, yielding the target compound in high yield and purity . This application requires the defined (R)-stereochemistry because the final hedgehog pathway modulator's three-dimensional structure is critical for target binding; substitution with the (S)-enantiomer or racemate would produce a diastereomeric or stereochemically undefined product with potentially altered or abolished biological activity .

Hedgehog Pathway Modulation Drug Discovery Chiral Intermediate

Definitive Application Scenarios for (R)-2-methylmorpholine hydrochloride Based on Evidence


Stereospecific Synthesis of Hedgehog Pathway Modulators for Oncology Research

Procure (R)-2-methylmorpholine hydrochloride as the chiral building block for the preparation of naphthyridine-based hedgehog protein modulators, as demonstrated in a Novartis Pharmaceuticals synthesis . This specific application requires the (R)-enantiomer to ensure the correct three-dimensional configuration of the final inhibitor, which is essential for pathway modulation activity. The published procedure offers a validated synthetic route that directly links this reagent to a novel class of anticancer agents.

Enantiopure Morpholine Fragment for mTOR Kinase Inhibitor SAR Programs

In kinase drug discovery targeting the mTOR/PI3K pathway, the stereochemistry of the morpholine hinge-binding fragment is a critical determinant of potency and selectivity. Evidence from a Wyeth Research medicinal chemistry program demonstrates that enantiomeric morpholines produce distinct IC50 and selectivity profiles . (R)-2-methylmorpholine hydrochloride should be used to prepare enantiomerically pure inhibitor candidates for accurate SAR determination, as the use of racemic material would confound biological data interpretation.

Chiral Probe for Enantioselective Sterol Biosynthesis Inhibition Studies

For research into sterol biosynthesis inhibition in plants or fungi, (R)-2-methylmorpholine hydrochloride serves as a chiral precursor for the synthesis of enantiomerically pure N-substituted morpholine fungicides. Published data show that the (R)- and (S)-enantiomers of 2-methylmorpholine-containing compounds yield profoundly different sterol inhibition profiles, with the (R)-enantiomer driving accumulation of Δ8-sterols rather than cyclopropyl sterols . Procuring the single enantiomer is therefore essential for any structure-activity or mode-of-action study in this area.

Asymmetric Synthesis Methodology Development and Chiral Auxiliary Design

The compound can be employed as a chiral starting material or reference standard in the development of catalytic asymmetric methods for morpholine synthesis. A recent methodology achieving up to 99% ee for 2-substituted chiral morpholines via rhodium-catalyzed asymmetric hydrogenation highlights the importance of enantiopure standards. (R)-2-methylmorpholine hydrochloride provides a directly accessible, stereodefined morpholine scaffold for use as a chiral auxiliary in further transformations or as an authentic standard for HPLC method development.

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